molecular formula C26H41N3O8S B1665866 Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1) CAS No. 949904-50-1

Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)

Cat. No. B1665866
CAS RN: 949904-50-1
M. Wt: 555.7 g/mol
InChI Key: QNFFAKFVKCGLPK-KKSGUQOTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axelopran sulfate is a peripherally acting μ-opioid receptor antagonist that also acts on κ- and δ-opioid receptors. It is under development by Theravance Biopharma and licensed to Glycyx for various indications. Axelopran sulfate is primarily investigated for its potential to treat opioid-induced constipation and other gastrointestinal disorders .

Scientific Research Applications

Axelopran sulfate has been extensively studied for its potential applications in treating opioid-induced constipation and other gastrointestinal disorders. It has shown significant impact in pre-clinical models of cancer, suggesting that μ-opioid blockade is useful across different tumor types. Axelopran sulfate has demonstrated multiple mechanisms of action, including direct suppression of tumor cell proliferation, angiogenesis, metastasis, and immune surveillance. It has also been studied in combination with checkpoint inhibitors, showing synergistic effects in slowing tumor growth and increasing survival in pre-clinical models .

Preparation Methods

The synthesis of axelopran sulfate involves several steps, including the preparation of intermediates and final coupling reactions. One of the key steps involves the reaction of cyclohexylmethylbromide with ethanolamine to form a light yellowish oil, which is then further reacted with di-tert-butyldicarbonate in dichloromethane. The reaction mixtures are typically purified by extraction, crystallization, and preparative high-performance liquid chromatography (HPLC). Characterization of the reaction products is carried out using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Axelopran sulfate undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include cyclohexylmethylbromide, ethanolamine, and di-tert-butyldicarbonate. The major products formed from these reactions are intermediates that are further processed to obtain the final compound .

Mechanism of Action

Axelopran sulfate acts as a peripherally acting μ-opioid receptor antagonist, with similar affinity for the μ- and κ-opioid receptors and lower affinity for the δ-opioid receptor. It produces a dose-dependent inhibition of opioid-induced delaying in gastric emptying in vivo. The compound exerts its effects by blocking the μ-opioid receptors in the gastrointestinal tract, thereby reducing the adverse effects of opioids on gastrointestinal motility .

Comparison with Similar Compounds

Axelopran sulfate is unique in its ability to act on multiple opioid receptors, including μ-, κ-, and δ-opioid receptors. Similar compounds include naloxegol, naltrexone, and methylnaltrexone, which are also used to treat opioid-induced constipation. axelopran sulfate’s broader receptor activity and potential anti-tumor effects distinguish it from these other compounds .

properties

CAS RN

949904-50-1

Molecular Formula

C26H41N3O8S

Molecular Weight

555.7 g/mol

IUPAC Name

3-[(1S,5R)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide;sulfuric acid

InChI

InChI=1S/C26H39N3O4.H2O4S/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18;1-5(2,3)4/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32);(H2,1,2,3,4)/t21?,22-,23+,24-;/m0./s1

InChI Key

QNFFAKFVKCGLPK-KKSGUQOTSA-N

Isomeric SMILES

C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O.OS(=O)(=O)O

SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O

Canonical SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Axelopran sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 2
Reactant of Route 2
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 3
Reactant of Route 3
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 4
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 5
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 6
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.